

Technical Monograph: 2-(Octyloxy)ethanol (C8E1)

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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

CAS No.: 68954-94-9

Cat. No.: B7797864

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CAS Number: 10020-43-6 Synonyms: Ethylene glycol mono-octyl ether, n-Octyl glycol, 2-Octoxyethanol, C8E1

Executive Summary

2-(Octyloxy)ethanol is a defined amphiphilic glycol ether characterized by a linear C8 (octyl) hydrophobic tail and a single ethylene oxide (E1) hydrophilic head group. Unlike polymeric surfactants (e.g., Polysorbates) that exist as complex mixtures, **2-(Octyloxy)ethanol** offers a discrete molecular structure (

), making it a critical tool in precision drug delivery and synthetic medicinal chemistry.

This monograph details the physicochemical profile, high-purity synthesis protocols, and functional applications of **2-(Octyloxy)ethanol**. It is designed for researchers requiring a stable, non-ionic surfactant intermediate that functions as both a hydrotrope and a chemical linker in Active Pharmaceutical Ingredient (API) synthesis.

Physicochemical Profile

The utility of **2-(Octyloxy)ethanol** stems from its "short-chain" amphiphilic nature. It possesses a Hydrophilic-Lipophilic Balance (HLB) that favors co-solvency and hydrotrope rather than stable micelle formation in isolation, making it ideal for disrupting biological membranes (antimicrobial action) or increasing the solubility of hydrophobic drugs in aqueous formulations.

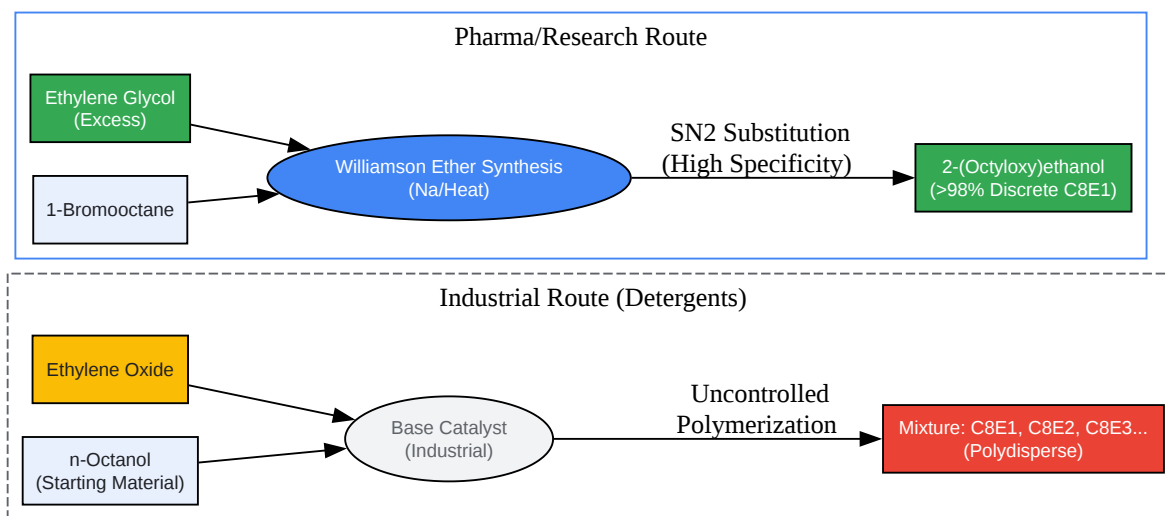
Property	Value	Context
Molecular Formula		Discrete amphiphile
Molecular Weight	174.28 g/mol	Low MW facilitates rapid diffusion
Boiling Point	~241 °C	High boiling point, low volatility solvent
Density	0.886 g/mL (at 20°C)	Less dense than water
Solubility	Amphiphilic	Soluble in ethanol, ether, chloroform; limited in water
Refractive Index		Useful for purity verification
HLB (Calc)	~5-6	Water-dispersible; W/O emulsifier or co-surfactant

Synthesis & Manufacturing

For pharmaceutical applications, purity is paramount.^[1] Industrial ethoxylation often yields a distribution of homologues (C8E1, C8E2, C8E3...), which is unacceptable for precise stoichiometry.

2.1 Comparative Synthetic Pathways

The following diagram illustrates the difference between "Industrial Grade" (broad distribution) and "Pharma Grade" (discrete synthesis) pathways.



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Figure 1: Comparison of uncontrolled ethoxylation vs. the specific Williamson Ether Synthesis for producing high-purity **2-(Octyloxy)ethanol**.

2.2 Protocol: High-Purity Williamson Synthesis

Objective: Synthesize >98% pure **2-(Octyloxy)ethanol** free of poly-ethoxylated byproducts.

Mechanism:

Nucleophilic Substitution.[2][3]

Reagents:

- Ethylene Glycol (Anhydrous, large excess to prevent di-substitution)
- Sodium Metal (or Sodium Hydride)[3]
- 1-Bromooctane
- Toluene (Solvent for extraction)[4]

Step-by-Step Methodology:

- Alkoxide Formation: In a dry 3-neck round-bottom flask under inert atmosphere (), dissolve Sodium metal (1.1 eq) in Ethylene Glycol (10 eq).
 - Note: The large excess of glycol acts as the solvent and statistically ensures the octyl bromide reacts with a mono-glycoxide, preventing the formation of dioctyl ether.
 - Caution:
gas evolution; ensure proper venting.
- Addition: Heat the solution to 100°C. Add 1-Bromooctane (1.0 eq) dropwise over 60 minutes.
- Reaction: Reflux at 110-120°C for 4-6 hours. Monitor disappearance of bromide via TLC or GC.
- Quench & Extraction: Cool to room temperature. Dilute with water to dissolve excess ethylene glycol and NaBr salt. Extract the organic layer with Toluene or Diethyl Ether.
- Purification:
 - Wash organic layer with brine. Dry over
.[5]
 - Remove solvent via rotary evaporation.[5][6]
 - Critical Step: Perform fractional vacuum distillation. **2-(Octyloxy)ethanol** boils at ~241°C (atm), so reduced pressure (e.g., 10 mmHg) is required to distill at manageable temperatures (~120-130°C).

Functional Applications in R&D

3.1 Hydrotrope & Solubilization

2-(Octyloxy)ethanol is a "Hydrotrope" – a compound that improves the solubility of hydrophobic drugs in water without necessarily forming stable micelles like long-chain surfactants (e.g., C12 or C16).

- Mechanism: The C8 tail adsorbs to the hydrophobic drug, while the hydroxyl head interacts with water, disrupting the water structure and reducing interfacial tension.
- Use Case: Formulation of poorly water-soluble APIs (BCS Class II/IV) where traditional surfactants cause irritation.

3.2 Chemical Intermediate (Linker Chemistry)

The terminal hydroxyl group (-OH) is a versatile "handle" for synthetic modification. It serves as a stable ether-linked spacer.

Common Derivatizations:

- Phosphorylation: Reacting with

to create phospholipid mimics.
- Sulfation: Creating anionic surfactants (Octyl ether sulfate) for protein denaturation studies.
- Drug Conjugation: The ether bond is metabolically stable, unlike esters, making it an ideal non-cleavable linker for Antibody-Drug Conjugates (ADCs) or PROTACs where a specific chain length (C8) is required to span a binding pocket.

Safety, Toxicology & Handling

Despite its utility, **2-(Octyloxy)ethanol** is a potent membrane disruptor and must be handled with strict safety protocols.

GHS Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
- Serious Eye Damage: Category 1 (Irreversible damage).

Handling Protocols:

- PPE: Neoprene or Nitrile gloves (thick gauge) are mandatory. Standard latex offers insufficient protection against glycol ethers.
- Ventilation: Use in a fume hood. While volatility is low, aerosols are corrosive to the respiratory tract.
- First Aid: In case of eye contact, immediate irrigation for 15 minutes is critical to prevent corneal opacification.

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